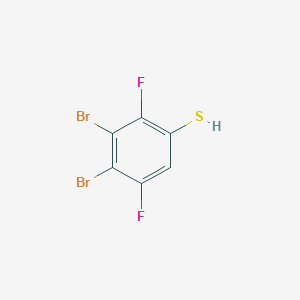

3,4-Dibromo-2,5-difluorothiophenol

Description

Contextualization within Modern Organosulfur Chemistry and Halogenated Aromatics Research

Organosulfur compounds are integral to numerous areas of chemistry and biology, with the thiol group (-SH) being a particularly versatile functional group. wikipedia.org Thiophenols, the aromatic counterparts of thiols, are known for their distinct reactivity, including their acidity and nucleophilicity, which makes them valuable intermediates in organic synthesis. wikipedia.org The introduction of halogen atoms onto the aromatic ring further modulates the electronic properties and reactivity of the molecule.

Halogenated aromatic compounds are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The nature and position of the halogen substituents can profoundly influence a molecule's biological activity and material properties. Research in this area often focuses on the selective functionalization of polyhalogenated systems to create complex molecular architectures. acs.orgnih.govacs.org

Significance of Multifunctionalized Thiophenols in Synthetic Chemistry

Multifunctionalized thiophenols, such as the title compound, offer multiple reaction sites, allowing for sequential and site-selective chemical transformations. The presence of both a nucleophilic thiol group and electrophilic carbon-halogen bonds on the same aromatic ring opens up possibilities for intramolecular reactions to form heterocyclic compounds or for orthogonal functionalization where each site is addressed independently.

Research Trajectories for Aryl Thiol Derivatives with Differentiated Halogenation

The presence of both bromine and fluorine atoms on the aromatic ring of 3,4-Dibromo-2,5-difluorothiophenol is particularly noteworthy. The differing reactivity of carbon-bromine and carbon-fluorine bonds provides a strategic advantage in synthetic design. Generally, in nucleophilic aromatic substitution (SNAr) reactions, a carbon-fluorine bond is more reactive than a carbon-bromine bond due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. wyzant.comstackexchange.comlibretexts.orgmasterorganicchemistry.com Conversely, carbon-bromine bonds are more susceptible to cleavage in transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for a programmed, stepwise introduction of various substituents onto the aromatic core.

Overview of Key Research Areas Pertaining to this compound and Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research landscape for analogous compounds suggests several key areas of interest:

Synthesis of Complex Heterocycles: The strategic placement of the thiol and halogen groups could facilitate the synthesis of novel thieno-fused heterocyclic systems, which are often explored for their electronic and photophysical properties.

Development of Advanced Materials: Polyhalogenated aromatic compounds are precursors to organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The title compound could serve as a monomer or a building block for such materials.

Medicinal Chemistry: The incorporation of fluorine and sulfur into drug candidates is a common strategy to enhance metabolic stability and biological activity. nih.govfrontiersin.orgresearchgate.net Thiophenol derivatives have been investigated for a range of therapeutic applications.

Physicochemical Properties and Data

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₆HBr₂F₂S |

| Molecular Weight | 324.94 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Expected to be higher than non-halogenated thiophenol |

| Boiling Point | Expected to be significantly higher than non-halogenated thiophenol |

| Solubility | Likely soluble in common organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-2,5-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2S/c7-4-2(9)1-3(11)6(10)5(4)8/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEKBEIRCVZIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1S)F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Dibromo 2,5 Difluorothiophenol

Foundational Synthetic Routes to Halogenated Aryl Thiols

The introduction of a thiol group onto a halogenated aromatic ring can be achieved through several established synthetic strategies. These methods provide the fundamental chemistry required for the synthesis of complex thiophenols.

Nucleophilic Aromatic Substitution Strategies for Thiol Group Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a thiol group onto an activated aryl halide. For this reaction to proceed, the aromatic ring must be substituted with strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. google.comorganic-chemistry.org Halogen atoms themselves are electron-withdrawing and can facilitate these reactions, particularly when multiple halogens are present.

The reaction typically involves treating the halogenated aromatic compound with a sulfur nucleophile. Common sulfur reagents include sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH). derpharmachemica.com For instance, a copper-catalyzed reaction of aryl iodides with sulfur powder, followed by reduction, has been shown to produce aryl thiols in good yields. This method is tolerant of various functional groups, including other halogens like bromo and fluoro. orgsyn.org

A general scheme for this process is as follows:

Ar-X + Nu⁻ → [Ar(X)(Nu)]⁻ → Ar-Nu + X⁻

Where Ar-X is the aryl halide, and Nu⁻ is the nucleophile. For thiophenol synthesis, Nu would be a sulfur-containing group that is later converted to a thiol.

The reactivity of the leaving group in SNAr reactions is noteworthy. Contrary to SN1 and SN2 reactions, fluoride (B91410) is often the best leaving group among the halogens in SNAr because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. acs.org

Reductive Pathways for Thiophenol Formation from Precursors

A widely used method for the preparation of thiophenols involves the reduction of arylsulfonyl chlorides. researchgate.net This two-step process begins with the conversion of an aromatic compound to its corresponding sulfonyl chloride, typically through chlorosulfonation with chlorosulfonic acid. The resulting arylsulfonyl chloride is then reduced to the thiophenol.

Several reducing agents can be employed for this transformation. A classic method involves the use of zinc dust and a mineral acid, such as sulfuric or hydrochloric acid. researchgate.net Other reducing systems include lithium aluminum hydride, or hydroiodic acid generated in situ from iodine and red phosphorus. researchgate.net More recently, methods using sodium borohydride (B1222165) have been developed, although the cost of this reagent can be a drawback. derpharmachemica.com Palladium-catalyzed hydrogenation of aromatic sulfonyl chlorides also provides a route to the corresponding thiols.

The choice of reducing agent is crucial to avoid the reduction of other sensitive functional groups on the aromatic ring, such as nitro groups.

Newman-Kwart Rearrangement and its Adaptations for Aromatic Thiol Synthesis

The Newman-Kwart rearrangement is a key thermal reaction that enables the conversion of phenols to thiophenols. nih.govsigmaaldrich.com This intramolecular rearrangement involves the migration of an aryl group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, forming an S-aryl thiocarbamate. The S-aryl thiocarbamate is then hydrolyzed to yield the desired thiophenol. nih.gov

The process consists of three main steps:

Formation of an O-aryl dialkylthiocarbamate from a phenol (B47542) and a dialkylthiocarbamoyl chloride. nih.gov

Thermal rearrangement of the O-aryl dialkylthiocarbamate to the S-aryl isomer. nih.gov This step often requires high temperatures.

Hydrolysis of the S-aryl dialkylthiocarbamate to the thiophenol. nih.gov

The driving force for this rearrangement is the thermodynamic stability of the carbon-oxygen double bond formed at the expense of a carbon-sulfur double bond. sigmaaldrich.com The reaction is generally intramolecular and proceeds through a four-membered cyclic transition state. sigmaaldrich.com Adaptations of this reaction, such as using microwave assistance, can accelerate the rearrangement and improve yields.

Regioselective Synthesis of 3,4-Dibromo-2,5-difluorothiophenol

The specific synthesis of this compound requires careful control of the regioselectivity of the halogenation and thiol group introduction steps. A plausible synthetic strategy would involve the preparation of a suitably substituted thiophene (B33073) precursor, followed by its conversion to the target thiophenol. A key intermediate in this approach is 2,5-dibromo-3,4-difluorothiophene. google.comorganic-chemistry.org

Strategies for Controlled Bromination of Fluorinated Thiophenols

One approach to the target molecule is the direct bromination of a 2,5-difluorothiophenol precursor. The direct bromination of thiophenols is often complicated by the oxidation of the thiol group to form a disulfide. Therefore, the bromination is typically carried out on a protected form of the thiophenol or on a precursor molecule.

A plausible route would involve the bromination of 2,5-difluorothiophene, followed by the introduction of the thiol group. The bromination of thiophenes can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or elemental bromine. The regioselectivity of the bromination is influenced by the directing effects of the existing substituents. In the case of 2,5-difluorothiophene, the fluorine atoms would deactivate the ring towards electrophilic substitution, but any substitution would be directed to the available 3 and 4 positions.

| Starting Material | Reagent | Product | Yield | Reference |

| Thiophene | N-Bromosuccinimide (NBS) in DMF | 2,5-Dibromothiophene | High | google.com |

| 3-Hexylthiophene | N-Bromosuccinimide (NBS) in DMF | 2,5-Dibromo-3-hexylthiophene | - | |

| 3,4-Dibromothiophene | N-Bromosuccinimide (NBS) in CHCl₃ | 2,3,4,5-Tetrabromothiophene | 94% | sigmaaldrich.com |

This table presents examples of thiophene bromination reactions.

Approaches for Selective Fluorination of Brominated Thiophenols

An alternative strategy involves the selective fluorination of a dibromothiophenol precursor. Direct fluorination of aromatic compounds can be challenging due to the high reactivity of fluorinating agents. However, modern fluorination methods offer more control.

The synthesis of the key precursor, 2,5-dibromo-3,4-difluorothiophene, provides a pathway where the fluorine atoms are introduced prior to the thiol group. The synthesis of this precursor has been documented. google.comorganic-chemistry.org From this intermediate, the introduction of a thiol group would be the final step. A potential method for this conversion is through lithiation followed by reaction with elemental sulfur. For instance, treatment of a bromo- or iodothiophene with a strong base like n-butyllithium can lead to a halogen-metal exchange, generating a lithiated thiophene. This nucleophilic species can then react with an electrophilic sulfur source, such as elemental sulfur, to form a thiolate, which upon acidic workup yields the thiophenol.

| Precursor | Reagents | Intermediate/Product | Reference |

| 2,5-Dibromothiophene | Sodium amide in THF | 3,4-Dibromothiophene | |

| 2,3,5-Tribromothiophene | Zinc dust in acetic acid | 3-Bromothiophene | organic-chemistry.org |

| Aryl Iodide | Sulfur powder, CuI, K₂CO₃ then NaBH₄ | Aryl Thiol | orgsyn.org |

This table illustrates reactions that could be adapted for the synthesis of the target compound from a suitable precursor.

Given the structure of 2,5-dibromo-3,4-difluorothiophene, a direct conversion to a thiophenol at one of the bromine-bearing positions would be challenging due to the deactivating effect of the fluorine and bromine atoms. A more feasible approach might involve a "halogen dance" rearrangement, where a lithiated species isomerizes to a more stable position before reacting with an electrophile. However, the specific conditions for such a transformation on this highly halogenated system would require empirical investigation.

Multi-Step Convergent and Divergent Synthetic Pathways from Simpler Precursors

The construction of a complex molecule like this compound from simpler, readily available starting materials necessitates a strategic multi-step approach. Both divergent and convergent strategies can be envisioned, each offering distinct advantages in terms of efficiency and modularity.

A divergent synthesis could commence from a common, centrally important intermediate, which is then elaborated in a few steps to the final target and other related analogues. For instance, a plausible divergent route could start from 1,2,4,5-tetrafluorobenzene. This precursor could undergo regioselective lithiation followed by quenching with a sulfur electrophile to introduce the thiol group, which would likely be protected for subsequent steps. The challenge lies in controlling the regiochemistry of the subsequent bromination steps, which must be directed to the 3- and 4-positions. The fluorine atoms strongly deactivate the ring, but the thiol group is an ortho-, para-director, which could guide the installation of the bromine atoms.

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then coupled together in a late-stage step. nih.gov This approach can be highly efficient as it allows for the parallel construction of complex building blocks. A hypothetical convergent route to this compound might involve the preparation of a 1,2-dibromo-4,5-difluoro-benzene intermediate and a separate sulfur-containing reagent. The final step would be a coupling reaction, such as a copper- or palladium-catalyzed C-S bond formation, to install the thiophenol functionality. organic-chemistry.org

While a specific, documented synthesis for this compound is not prevalent in the literature, logical pathways can be constructed based on established reactions for polyhalogenated aromatic compounds. science.gov A potential pathway could begin with the nitration of 2,5-dibromothiophene, followed by reduction to the corresponding aminothiophene. Subsequent diazotization and substitution reactions (Sandmeyer-type) could be explored to introduce the fluorine atoms, although this can be challenging. A more viable route might involve the direct fluorination of a suitably substituted dibromothiophene precursor, followed by conversion to the thiophenol.

The table below outlines a hypothetical divergent synthetic pathway from a simpler precursor.

Table 1: Hypothetical Divergent Synthesis Pathway

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 1,2,4,5-Tetrafluorobenzene | 1. n-BuLi, THF, -78°C; 2. Sulfur (S₈); 3. H₃O⁺ | 2,3,5,6-Tetrafluorothiophenol | Introduction of the thiol group |

| 2 | 2,3,5,6-Tetrafluorothiophenol | Acetic anhydride, pyridine | S-(2,3,5,6-Tetrafluorophenyl) ethanethioate | Protection of the reactive thiol group |

| 3 | S-(2,3,5,6-Tetrafluorophenyl) ethanethioate | N-Bromosuccinimide (NBS) (2 equiv.), H₂SO₄ | S-(3,4-Dibromo-2,5-difluorophenyl) ethanethioate | Regioselective dibromination of the aromatic ring |

Innovative Synthetic Techniques for Halogenated Thiophenols

Recent advances in synthetic organic chemistry have provided powerful new tools for the construction of complex molecules. These innovative techniques offer potential solutions to the challenges associated with synthesizing highly functionalized compounds like this compound, providing milder conditions, greater efficiency, and novel reaction pathways.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, has emerged as a powerful technology for chemical synthesis. It offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions often encountered in fluorination. core.ac.uk

For the synthesis of halogenated thiophenols, flow chemistry could be particularly advantageous for both the fluorination and thiolation steps.

Fluorination: Nucleophilic aromatic substitution (SNAᵣ) to introduce fluorine often requires high temperatures and polar aprotic solvents. In a flow reactor, superheated solvents can be used safely above their boiling points due to the applied pressure, accelerating reaction rates significantly. This allows for rapid and efficient fluorination of chloro- or nitro-substituted aromatic precursors. researchgate.net

Thiolation: The introduction of a thiol group can involve odorous and toxic reagents like hydrogen sulfide or its salts. A closed-loop flow system minimizes operator exposure and allows for the safe handling of such materials. Furthermore, the high surface-area-to-volume ratio in microreactors can improve the efficiency of gas-liquid reactions.

While a direct flow synthesis of this compound is not yet reported, the principles are readily applicable. A multi-step flow system could be designed where a precursor is sequentially halogenated and functionalized in a continuous, automated fashion, improving scalability and reproducibility.

Arynes are highly reactive intermediates that have seen a renaissance in modern synthetic chemistry. Their generation under mild conditions, typically from ortho-silylaryl triflates, allows for the rapid construction of highly substituted aromatic rings. researchgate.net A particularly innovative application is the difunctionalization of arynes, where two different groups are added across the formal triple bond in a single step.

The bromothiolation of arynes represents a cutting-edge method for synthesizing ortho-bromothiophenol derivatives. acs.orgnih.govorganic-chemistry.org This reaction addresses the significant challenge of controlling regioselectivity in the synthesis of polysubstituted aromatics. The general mechanism involves the generation of an aryne intermediate, which is then trapped by a sulfur nucleophile, such as a potassium xanthate. The resulting aryl anion is then quenched by an electrophilic bromine source to yield the ortho-brominated sulfur compound. acs.orgorganic-chemistry.org

This strategy offers a powerful potential route to precursors for this compound. For example, a 4,5-difluorobenzyne could be generated and subjected to bromothiolation.

Table 2: Aryne Bromothiolation Research Findings

| Aryne Precursor | Sulfur Source | Bromine Source | Product Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| o-Silylaryl triflates | Potassium Xanthates | Bromopentafluorobenzene | o-Bromobenzenethiol equivalents (Aryl Xanthates) | Good functional group tolerance; odorless protocol. acs.orgorganic-chemistry.org | acs.org, organic-chemistry.org |

This method's tolerance for functional groups, including fluorine, makes it a highly promising, albeit unreported, strategy for accessing complex halogenated thiophenols. nih.gov

Electrochemical synthesis and photoredox catalysis are transformative technologies that use electricity or light, respectively, to drive chemical reactions under exceptionally mild conditions. researchgate.netresearchgate.net These methods rely on single-electron transfer (SET) processes to generate highly reactive radical intermediates that can participate in bond-forming reactions that are often difficult to achieve through traditional thermal methods. rsc.orgnih.gov

In the context of organosulfur compound synthesis, these techniques have enabled novel C-S bond formations. rsc.org

Photoredox Catalysis : Visible-light photoredox catalysis can generate thioyl radicals (RS•) from various precursors, including thiols themselves or disulfides. rsc.orgunipr.it These radicals can then add to unsaturated systems or participate in cross-coupling reactions to form C-S bonds. This approach avoids harsh reagents and high temperatures, offering excellent functional group compatibility. nih.gov For instance, a difluorinated aryl halide could potentially be coupled with a sulfur source under photoredox conditions.

Electrochemical Synthesis : Electrosynthesis provides a reagent-free method to generate reactive species. The oxidation or reduction of sulfur compounds or aromatic precursors at an electrode surface can initiate C-S bond formation. researchgate.net Recent studies have demonstrated the electrochemical coupling of biomass-derived feedstocks with sulfur nucleophiles to create a range of organosulfur compounds, showcasing the potential for sustainable synthesis. researchgate.net An electrochemical approach could be envisioned for the direct thiolation of a dibromo-difluorobenzene precursor.

These methods represent the frontier of organosulfur chemistry and hold immense potential for the development of future synthetic routes to this compound, promising greener, more efficient, and more selective chemical transformations. rsc.orgnih.gov

Applications of 3,4 Dibromo 2,5 Difluorothiophenol in Advanced Materials Research

As a Versatile Building Block in Polymer Chemistry

Modification of Poly(vinyl chloride) and Other Polymeric Scaffolds

There is no available research in the public domain detailing the use of 3,4-Dibromo-2,5-difluorothiophenol for the modification of Poly(vinyl chloride) (PVC) or other polymeric scaffolds. While thiophenols can, in principle, be used for such modifications, the specific reactivity and effects of this dibrominated and difluorinated variant have not been documented.

Engineering Polymers with Tunable Properties through Thiol-Bromine/Fluorine Functionality

The concept of engineering polymers with tunable properties by leveraging thiol, bromine, and fluorine functionalities is a valid approach in materials science. However, there are no specific examples or research studies that utilize this compound for this purpose. The influence of its distinct substitution pattern on polymer properties remains unexplored.

Contributions to Organic Electronics and Photonics

Precursor for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

A comprehensive search of scientific databases and patent literature did not yield any instances of this compound being used as a precursor for the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

Integration into Organic Field-Effect Transistors (OFETs) and Sensing Platforms

There is no documented evidence of this compound being integrated into Organic Field-Effect Transistors (OFETs) or any form of chemical or biological sensing platforms.

Design of Hole-Transporting Materials and Electron-Blocking Layers

The design of hole-transporting materials (HTMs) and electron-blocking layers (EBLs) is a critical aspect of organic electronic device fabrication. However, this compound has not been reported as a building block or functional component in the design of such materials.

Information regarding "this compound" is not available in the public domain.

Extensive searches for the chemical compound "this compound" have yielded no specific research articles, synthesis documentation, or application data. This suggests that the compound may be a novel substance, a highly specialized intermediate not widely reported, or a theoretical structure that has not yet been synthesized or characterized.

Consequently, it is not possible to provide a detailed and scientifically accurate article on its applications in advanced materials research as requested. The core outline focusing on its use in Metal-Organic Frameworks (MOFs), thermoelectric materials, and molecular switches cannot be fulfilled without available scientific literature.

It is recommended to verify the compound's name and CAS number or to consult proprietary chemical databases that may contain information on such specific molecules. Without foundational research on the synthesis and properties of "this compound," any discussion of its applications would be speculative and not based on established scientific findings.

Theoretical and Computational Investigations of 3,4 Dibromo 2,5 Difluorothiophenol

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its chemical properties and reactivity. For 3,4-Dibromo-2,5-difluorothiophenol, a combination of electron-withdrawing halogen substituents and the sulfur-containing thiol group on the aromatic ring results in a unique electronic profile. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine this profile in detail.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a simplified yet powerful model for predicting the reactivity of molecules. wikipedia.org By focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can gain significant insights into a molecule's behavior as a nucleophile or an electrophile. youtube.comlibretexts.org The energies and spatial distributions of these orbitals are critical in determining the feasibility and outcome of chemical reactions. wikipedia.org

For this compound, the presence of four halogen atoms significantly influences the energy levels of the frontier orbitals. The electron-withdrawing nature of fluorine and bromine is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophenol. This general lowering of orbital energies can increase the molecule's electron affinity and ionization potential.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | The highest occupied molecular orbital, primarily localized on the sulfur atom and the thiophene (B33073) ring. Its energy level suggests moderate nucleophilicity. |

| LUMO | -1.23 | The lowest unoccupied molecular orbital, with significant contributions from the antibonding orbitals of the carbon-bromine bonds. Its relatively low energy indicates a propensity to act as an electrophile. |

| HOMO-LUMO Gap | 5.62 | The energy difference between the HOMO and LUMO, which is indicative of the molecule's kinetic stability and electronic excitability. A larger gap suggests higher stability. |

Note: The data presented in this table are hypothetical values derived from computational models of structurally similar compounds and are intended for illustrative purposes.

The HOMO is predicted to have significant contributions from the sulfur lone pairs and the π-system of the thiophene ring. The LUMO, on the other hand, is likely to be an antibonding orbital (σ*) associated with the C-Br bonds, suggesting that nucleophilic attack might lead to the displacement of a bromide ion. The HOMO-LUMO gap is a crucial parameter that reflects the molecule's kinetic stability and its resistance to electronic excitation.

Electrostatic Potential Surfaces and Charge Distribution Analysis

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is invaluable for predicting non-covalent interactions and reactive sites. schrodinger.comnih.gov The ESP is calculated by determining the force exerted on a positive point charge at various points on the electron density surface of the molecule. readthedocs.io Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com

For this compound, the ESP surface is expected to be highly polarized. The electronegative fluorine and bromine atoms will create regions of negative potential around them. However, a key feature of halogen bonding is the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, along the axis of the carbon-halogen bond. nih.govprinceton.edu This positive region arises from the anisotropic distribution of electron density around the bonded halogen. nih.gov

The thiol group will also contribute significantly to the ESP. The sulfur atom, with its lone pairs, will be a region of negative potential, while the acidic proton of the thiol group will exhibit a positive potential.

Table 2: Predicted Electrostatic Potential Maxima and Minima for this compound

| Location | Predicted ESP Value (kcal/mol) | Interpretation |

| σ-hole on Bromine | +25 | A region of positive potential on the bromine atoms, indicating their potential to act as halogen bond donors. |

| Sulfur Lone Pairs | -35 | A region of negative potential on the sulfur atom, suggesting its role as a nucleophilic center and a hydrogen bond acceptor. |

| Thiol Hydrogen | +40 | A highly positive region on the thiol hydrogen, indicative of its acidic character. |

| Fluorine Atoms | -20 | Regions of negative potential associated with the highly electronegative fluorine atoms. |

Note: The data presented in this table are hypothetical values derived from computational models of structurally similar compounds and are intended for illustrative purposes.

Intermolecular Interactions, Including Halogen Bonding and Aromatic Stacking

The non-covalent interactions that this compound can participate in are crucial for understanding its behavior in condensed phases and its potential use in crystal engineering and materials science.

Halogen Bonding: As indicated by the ESP analysis, the bromine atoms in this compound are expected to be potent halogen bond donors. furman.edu A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. youtube.com The strength of the halogen bond is influenced by the polarizability of the halogen and the electron-withdrawing nature of the substituents on the aromatic ring. princeton.edu In this molecule, the presence of two bromine atoms creates the possibility of forming intricate halogen-bonded networks.

Aromatic Stacking: The planar thiophene ring of this compound can participate in π-π stacking interactions. nih.govnih.gov These interactions, arising from the electrostatic and dispersive forces between aromatic rings, play a significant role in the packing of molecules in crystals and the stabilization of macromolecular structures. The electron-deficient nature of the substituted thiophene ring in this compound may favor interactions with electron-rich aromatic systems.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions, offering insights into the transition states, intermediates, and energy barriers that govern the transformation of reactants to products.

Transition State Characterization for Key Synthetic and Reactivity Pathways

A key application of computational chemistry is the location and characterization of transition state structures. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a reaction. For this compound, several reaction pathways are of interest.

One such pathway is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms on the thiophene ring. mdpi.com Given the presence of four halogen substituents, the regioselectivity of such a reaction is a key question. Computational modeling can be used to determine the activation energies for nucleophilic attack at each of the four halogenated positions, thereby predicting the most likely site of substitution.

Another important reaction is the deprotonation of the thiol group, which would form the corresponding thiolate. The acidity of the thiol proton is enhanced by the electron-withdrawing effects of the halogen substituents. The transition state for this proton transfer reaction can be modeled to understand its kinetics.

Energy Landscape and Kinetic Barrier Determination

By mapping out the potential energy surface for a given reaction, we can construct a detailed energy landscape that includes reactants, intermediates, transition states, and products. ox.ac.uk This provides a comprehensive picture of the reaction mechanism and allows for the determination of kinetic barriers.

Table 3: Hypothetical Calculated Activation Energies for Nucleophilic Aromatic Substitution on this compound

| Position of Substitution | Leaving Group | Calculated Activation Energy (kcal/mol) | Reaction Type |

| C2 | Fluorine | 28 | SNAr |

| C3 | Bromine | 22 | SNAr |

| C4 | Bromine | 25 | SNAr |

| C5 | Fluorine | 30 | SNAr |

Note: The data presented in this table are hypothetical values derived from computational models of structurally similar compounds and are intended for illustrative purposes. The nucleophile is assumed to be a generic, moderately strong nucleophile.

The calculated activation energies can be used to predict the relative rates of competing reaction pathways. For instance, in the hypothetical data presented in Table 3, the lower activation energy for substitution at the C3 position suggests that this would be the kinetically favored product in a nucleophilic aromatic substitution reaction. Such predictions are invaluable for guiding synthetic efforts and understanding the reactivity of complex molecules like this compound.

Solvent Effects and Catalysis Modeling in Chemical Transformations

Currently, there is a lack of specific research into the solvent effects on the chemical transformations of this compound. Similarly, detailed computational models predicting its behavior in catalytic processes are not present in the accessible scientific literature. While theoretical chemistry provides the framework for such investigations, including the use of implicit and explicit solvent models and quantum mechanics/molecular mechanics (QM/MM) methods for catalysis, these have not been specifically applied to this compound in documented studies.

Prediction and Interpretation of Spectroscopic Features

Detailed theoretical predictions and interpretations of the spectroscopic features of this compound are also not available in the current body of scientific literature.

Vibrational Mode Analysis (e.g., DFT-Calculated IR and Raman Spectra for Conformational Studies)

There are no published studies presenting Density Functional Theory (DFT) calculations of the infrared (IR) and Raman spectra for this compound. Such analyses are crucial for understanding the compound's conformational isomers and vibrational modes. The absence of this data precludes a detailed discussion of its vibrational properties.

Electronic Excitation Spectra (e.g., TD-DFT for UV-Vis Properties)

Similarly, research employing Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic excitation spectra and predict the UV-Vis properties of this compound has not been found in the public domain. This information is essential for understanding the electronic transitions within the molecule.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Intermolecular Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 3,4-Dibromo-2,5-difluorothiophenol, multi-nuclear and multi-dimensional NMR experiments are essential to unambiguously assign its structure and study its dynamic behavior.

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecular framework. Each nucleus offers a unique window into the chemical environment, influenced by the electronegative halogen substituents.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two main signals. The proton on the aromatic ring (H-6) would appear as a multiplet due to coupling with the adjacent fluorine atom (F-5) and potentially a longer-range coupling to the other fluorine (F-2). Its chemical shift is anticipated to be in the downfield region (7.0-8.0 ppm), influenced by the deshielding effects of the neighboring bromine and fluorine atoms. libretexts.orglibretexts.orgyoutube.com The thiol proton (S-H) would appear as a broad singlet, with its chemical shift being variable and dependent on concentration and solvent. youtube.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The carbon atoms directly bonded to fluorine (C-2 and C-5) will exhibit large one-bond C-F coupling constants. The carbons bonded to bromine (C-3 and C-4) will also have their chemical shifts significantly influenced. rsc.orgresearchgate.netlibretexts.org The carbon bearing the thiol group (C-1) would also be clearly identifiable. The substituent effects of halogens on the chemical shifts of benzene (B151609) carbons are well-documented and allow for the prediction of these shifts. rsc.orgresearchgate.net

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorinated organic compounds. rsc.orgthermofisher.com It is expected to show two distinct signals for the two non-equivalent fluorine atoms (F-2 and F-5). These signals would likely appear as multiplets due to mutual F-F coupling and coupling to the aromatic proton (H-6). wikipedia.org The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the electronic environment, which is useful for monitoring reactions involving the aromatic ring. nih.gov

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on analogous compounds. Actual values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | H-6 | ~7.5 | dd, JH-F5 ≈ 7-10 Hz, JH-F2 ≈ 2-4 Hz |

| ¹H | S-H | ~3.5-5.0 | br s |

| ¹³C | C-1 (C-S) | ~115-125 | m |

| C-2 (C-F) | ~150-160 | d, ¹JC-F ≈ 240-260 Hz | |

| C-3 (C-Br) | ~110-120 | m | |

| C-4 (C-Br) | ~115-125 | m | |

| C-5 (C-F) | ~145-155 | d, ¹JC-F ≈ 240-260 Hz | |

| C-6 (C-H) | ~120-130 | d, ²JC-F5 ≈ 20-25 Hz | |

| ¹⁹F | F-2 | ~ -110 to -130 | dd, JF2-F5 ≈ 15-25 Hz, JF2-H6 ≈ 2-4 Hz |

| F-5 | ~ -120 to -140 | dd, JF5-F2 ≈ 15-25 Hz, JF5-H6 ≈ 7-10 Hz |

To confirm the assignments from one-dimensional NMR and elucidate the precise connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the coupling between protons. While of limited use for this specific molecule due to the single aromatic proton, it could potentially show a cross-peak between the thiol proton and the aromatic proton if the exchange rate of the thiol proton is slow enough. youtube.comsdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak between the H-6 proton signal and the C-6 carbon signal, confirming their direct bond. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. stackexchange.comresearchgate.net This is particularly powerful for confirming the substitution pattern on the aromatic ring. For instance, the H-6 proton would be expected to show correlations to C-1, C-2, C-4, and C-5, while the thiol proton would show correlations to C-1 and C-2, unambiguously establishing the structure. researchgate.netresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) and X-ray Photoelectron Spectroscopy (XPS)

When adsorbed on metallic nanostructures, particularly gold or silver, thiophenols provide an excellent platform for study by surface-sensitive techniques like SERS and XPS. These methods give deep insights into the molecule-metal interface and surface reactivity.

Surface-Enhanced Raman Spectroscopy (SERS): Thiophenols readily form self-assembled monolayers (SAMs) on noble metal surfaces via the sulfur atom. SERS leverages the plasmonic properties of these metal substrates to dramatically enhance the Raman signal of the adsorbed molecules. rug.nldntb.gov.ua For this compound, SERS can be used to:

Identify the vibrational fingerprint of the molecule at the surface.

Study the orientation of the molecule on the surface through analysis of peak enhancements.

Monitor surface-catalyzed reactions, such as the plasmon-driven dehalogenation (cleavage of C-Br bonds), in real-time. researchgate.net

Table 2: Expected Characteristic SERS Bands for Halogenated Thiophenols on a Gold Surface

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| C-S Stretch | 600 - 750 | Indicates molecule-surface binding. |

| C-Br Stretch | ~300 - 500 | Marker for the bromine substituents. Disappearance indicates dehalogenation. |

| C-F Stretch/Deformation | ~1100 - 1300 | Characteristic of the fluorine substituents. |

| Aromatic Ring Breathing | ~1000 - 1100 | Provides information on the integrity and electronic state of the benzene ring. |

| Aromatic C-C Stretch | ~1550 - 1600 |

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netyoutube.com For a monolayer of this compound on a substrate, XPS can:

Confirm the presence of C, S, Br, and F on the surface.

Determine the chemical state through high-resolution scans of the core levels (e.g., S 2p, C 1s, Br 3d, F 1s). The binding energy of the S 2p peak can confirm the formation of a thiolate bond with the metal surface.

Provide information about the electronic properties of the interface, such as work-function changes and valence band states upon adsorption. nih.gov

Solid-State Structural Elucidation and Intermolecular Interactions

In the absence of a solved crystal structure for this compound, its solid-state packing can be predicted based on the known behavior of related halogenated aromatic compounds. The crystal structure is dictated by a balance of various non-covalent interactions. nih.gov

Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. researchgate.netnih.gov The presence of electron-withdrawing fluorine atoms on the ring enhances the electrophilic character of the bromine atoms, making them potent halogen bond donors. oup.comman.ac.uk Therefore, strong Br···S or Br···Br intermolecular interactions are expected to play a significant role in the crystal packing. oup.comtandfonline.com

Other Interactions: Standard van der Waals forces and potential π-π stacking, influenced by the dipole moment induced by the halogen substituents, will also contribute to the final solid-state architecture. The interplay of these directional halogen bonds and weaker, less directional forces will determine the ultimate crystal packing motif.

Table 3: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Description | Expected Energetic Contribution |

|---|---|---|

| Halogen Bonding (e.g., Br···S, Br···Br) | Directional interaction between an electrophilic bromine and a nucleophilic atom (S or Br) on a neighboring molecule. | Moderate to Strong (~5-20 kJ/mol) |

| S-H···π Interaction | The thiol hydrogen interacts with the face of the aromatic ring of an adjacent molecule. | Weak to Moderate (~5-15 kJ/mol) |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Weak to Moderate (~2-10 kJ/mol) |

| Van der Waals Forces | General attractive forces between molecules. | Weak |

Single-Crystal X-ray Diffraction for Crystalline Derivatives and Assembly Motifs

No published studies detailing the single-crystal X-ray diffraction analysis of this compound or its crystalline derivatives are available. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or halogen bonding, which dictate the crystal packing and assembly motifs. Without experimental data, a discussion of these features for this specific compound would be purely speculative.

Powder X-ray Diffraction for Bulk Structural Characterization

Similarly, there is no available literature on the characterization of this compound using powder X-ray diffraction (PXRD). PXRD is employed to analyze the bulk crystalline properties of a material, identify its crystalline phases, determine unit cell parameters, and assess sample purity. The absence of a reference PXRD pattern for this compound in scientific databases or publications means that its bulk structural characteristics have not been formally documented.

Future Perspectives and Emerging Research Directions for 3,4 Dibromo 2,5 Difluorothiophenol

Development of More Sustainable and Green Synthetic Routes

The synthesis of polyhalogenated aromatic compounds often involves multi-step procedures and the use of hazardous reagents. A key area of future research for 3,4-Dibromo-2,5-difluorothiophenol will be the development of environmentally benign synthetic strategies. Traditional methods for producing similar compounds, such as brominating diphenyl disulfide, often require harsh conditions and produce significant byproducts. google.comgoogle.com

Future approaches could focus on "green" brominating agents and catalytic systems. For instance, methods utilizing aqueous hydrogen bromide with an oxidizing agent like oxygen, possibly under photocatalytic conditions, could offer a more sustainable alternative to elemental bromine. researchgate.net The direct C-H activation and functionalization of a suitable difluorothiophenol precursor would represent an ideal, atom-economical route, minimizing waste and avoiding the use of pre-functionalized starting materials. Research into enzymatic or chemo-enzymatic processes, while challenging for such highly functionalized molecules, could also provide a long-term pathway to a truly green synthesis.

Another promising avenue is the use of microreactor technology. Continuous flow processes can offer enhanced safety, better temperature control, and improved yields for highly exothermic reactions often associated with halogenation, thereby contributing to a greener and more efficient manufacturing process.

Exploration of Novel Catalytic Transformations

The bromine and fluorine atoms, along with the thiol group, provide this compound with multiple reactive sites for a variety of catalytic transformations. The bromine atoms are particularly well-suited for cross-coupling reactions, which are fundamental to the construction of complex organic molecules.

Future research will likely focus on leveraging these bromine atoms in well-established reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of aryl, vinyl, or alkynyl substituents, paving the way for the synthesis of novel materials and complex molecular architectures. The development of highly active and selective palladium or nickel catalysts will be crucial to ensure efficient coupling at the sterically hindered positions on the thiophene (B33073) ring. rsc.orgnih.gov

Furthermore, the thiol group can participate in various catalytic reactions. For example, its S-H bond can be utilized in thiol-ene "click" reactions to attach the molecule to polymers or surfaces. beilstein-journals.org The thiol can also be a directing group in C-H activation reactions, enabling the functionalization of the aromatic ring at specific positions. The interplay between the thiol group and the halogen substituents could lead to novel and selective catalytic transformations that are yet to be discovered.

Integration into Hybrid Material Systems and Nanostructures

Thiophenols and their derivatives are widely used as ligands for stabilizing metal nanoparticles and as building blocks for functional materials. acs.org The unique electronic properties conferred by the bromine and fluorine atoms make this compound a particularly interesting candidate for integration into advanced material systems.

Future research could explore the use of this compound to create self-assembled monolayers (SAMs) on gold or other metal surfaces. The dibromo-difluoro substitution pattern would influence the packing and electronic properties of the resulting SAMs, potentially leading to new sensors or electronic devices.

In the realm of polymer science, this compound could be polymerized through its bromine atoms via cross-coupling reactions to form novel poly(thiophene) derivatives. The fluorine atoms would be expected to lower the HOMO and LUMO energy levels of the resulting polymer, potentially enhancing its stability and tuning its optoelectronic properties for applications in organic photovoltaics or light-emitting diodes.

Advanced In-Situ Spectroscopic Studies of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new transformations. Advanced in-situ spectroscopic techniques will be invaluable for these studies.

For example, techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and in-situ NMR spectroscopy could be employed to monitor the progress of its synthesis and subsequent catalytic reactions in real-time. This would allow for the identification of transient intermediates and the elucidation of reaction kinetics, providing a deeper understanding of the underlying reaction mechanisms.

Furthermore, surface-enhanced Raman spectroscopy (SERS) could be used to study the adsorption and reaction of this compound on metal surfaces, which is critical for its application in nanostructures and catalysis. nih.gov

Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling will play a pivotal role in accelerating the discovery and development of derivatives of this compound with specific, tailored properties.

Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of this molecule and its derivatives. acs.org This would enable the rational design of new compounds with optimized properties for specific applications. For example, computational screening could identify derivatives with ideal energy levels for use as electron-acceptor or electron-donor materials in organic solar cells.

Molecular dynamics simulations could be used to model the behavior of this compound in self-assembled monolayers or as part of larger polymer chains, providing insights into their structural organization and material properties. This predictive power of computational chemistry will be instrumental in guiding synthetic efforts and unlocking the full potential of this intriguing class of compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.